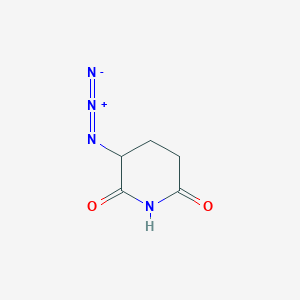

3-Azidopiperidine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Azidopiperidine-2,6-dione” is a heterocyclic organic compound . It has gained significant attention in recent years due to its diverse range of properties and potential applications in various fields of research and industry.

Synthesis Analysis

Several methods have been developed for the synthesis of “this compound”. One such method involves the reaction of piperidine-2,6-dione with sodium azide in a polar solvent such as dimethylformamide .

Molecular Structure Analysis

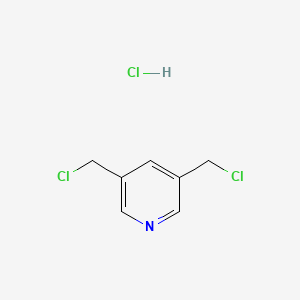

The molecular formula of “this compound” is C5H6N4O2 . The compound can be characterized using various analytical techniques, including NMR spectroscopy, IR spectroscopy, and X-ray crystallography.

科学的研究の応用

Synthesis and Aromatase Inhibitory Activity

Research has shown that derivatives of 3-azidopiperidine-2,6-dione, such as 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione, exhibit significant in vitro inhibition of human placental aromatase. This enzyme is crucial for converting androgens to estrogens. These compounds are of interest as potential drugs for endocrine therapy in hormone-dependent tumors like breast cancer (Staněk et al., 1991).

Selective Inhibition of Cholesterol Side-Chain Cleavage

Studies have also explored the structural features influencing the efficacy of this compound analogues as inhibitors of desmolase and aromatase enzymes. These enzymes play a role in cholesterol and estrogen biosynthesis, making these analogues significant in the context of hormone-dependent diseases (Foster et al., 1983).

Environmental-Friendly Synthesis Methods

Recent advancements include the development of environmentally friendly synthesis methods for compounds like 3-cyanopiperidin-2,6-diones, which are key intermediates in the synthesis of several drugs and natural products. This approach highlights the ongoing efforts to make drug synthesis more sustainable and less harmful to the environment (Paprocki et al., 2019).

Potential Anticonvulsant Agents

There's also research into the synthesis of 3,5-diarylpiperidin-2,6-dione derivatives, which have shown promising results as anticonvulsant agents. This expands the potential therapeutic applications of this compound derivatives (Babu et al., 2012).

Versatile Organic Substrates

3-Ylidenepiperazine-2,5-diones, related to this compound, are highlighted as versatile organic substrates in chemical reactions. Their ability to undergo various addition reactions makes them valuable in synthesizing natural products and analogues (Liebscher & Jin, 1999).

生化学分析

Biochemical Properties

It is known that the compound is a key intermediate in the biosynthesis of indigoidine, a microbial blue pigment . The L-glutamine tethered to the indigoidine assembly line is first offloaded and cyclized by the thioesterase domain to form 3-Azidopiperidine-2,6-dione .

Cellular Effects

It is known that derivatives of piperidine-2,6-dione can reduce the expression levels of the widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression levels . These effects are useful for the treatment of sickle cell disease and β-thalassemia .

Molecular Mechanism

It is known that the compound is dehydrogenated by the oxidation domain and finally dimerized to yield indigoidine .

Metabolic Pathways

It is known that the compound is a key intermediate in the biosynthesis of indigoidine .

特性

IUPAC Name |

3-azidopiperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-9-8-3-1-2-4(10)7-5(3)11/h3H,1-2H2,(H,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFYBLAXLGAQRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzyl)-2-[6-(2-methoxyphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2812645.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid](/img/structure/B2812652.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2812655.png)

![4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2812657.png)

![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2812661.png)

![Rel-1-((3aR,6aS)-3a,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B2812664.png)